molecular formula C14H12O2 B116822 1-(2-Hydroxybiphenyl-3-YL)ethanone CAS No. 21424-82-8

1-(2-Hydroxybiphenyl-3-YL)ethanone

Cat. No. B116822
CAS RN: 21424-82-8
M. Wt: 212.24 g/mol
InChI Key: XFRAXOKMMRIWKK-UHFFFAOYSA-N
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Description

“1-(2-Hydroxybiphenyl-3-YL)ethanone” is a chemical compound with the empirical formula C14H12O2 . It has a molecular weight of 212.24 . This compound is a solid in form .


Molecular Structure Analysis

The SMILES string representation of “1-(2-Hydroxybiphenyl-3-YL)ethanone” is O=C(C)C1=CC=C(C=C1)C(C=CC=C2)=C2O . This representation can be used to visualize the molecular structure of the compound.

Scientific Research Applications

“1-(2-Hydroxybiphenyl-3-YL)ethanone” is a chemical compound with the CAS number 21424-82-8 . It’s used for research purposes and is not intended for use as a medical drug, food, household item, etc .

  • Thiazoles : Thiazoles are a type of organic compound that have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Thiazoles are also found in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .

  • Quinolines : Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They are present in numerous biological compounds and have been found to have antimalarial, antimicrobial, antimycobacterial, antidepressant, and anticonvulsant properties .

  • Hydroxy-Directed Alkylation : A hydroxy-directed alkylation of an N,N-diethylarylamide using CIPE-assisted α-silyl carbanions (CIPE=complex-induced proximity effect) has been developed . This method uses a simple reagent combination of LDA (lithium diisopropylamide) and chlorosilane . While this method doesn’t specifically use “1-(2-Hydroxybiphenyl-3-YL)ethanone”, it does involve a hydroxy-directed alkylation, which could potentially be applicable to “1-(2-Hydroxybiphenyl-3-YL)ethanone”.

Safety And Hazards

This compound is classified as a combustible solid . It’s important to handle it with care to avoid potential hazards.

Future Directions

The future directions for “1-(2-Hydroxybiphenyl-3-YL)ethanone” are not clear from the information available. It’s currently provided to early discovery researchers as part of a collection of unique chemicals , suggesting it may have potential applications in scientific research.

properties

IUPAC Name

1-(2-hydroxy-3-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)12-8-5-9-13(14(12)16)11-6-3-2-4-7-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAXOKMMRIWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529818
Record name 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxybiphenyl-3-YL)ethanone

CAS RN

21424-82-8
Record name 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Verner, BA Katz, JR Spencer, D Allen… - Journal of medicinal …, 2001 - ACS Publications
Novel scaffolds that bind to serine proteases through a unique network of short hydrogen bonds to the catalytic Ser195 have been developed. The resulting potent serine protease …
Number of citations: 159 pubs.acs.org
GA Morales, JR Garlich, J Su, X Peng… - Journal of Medicinal …, 2013 - ACS Publications
Dysregulation of the phosphatidylinositol-3-kinase (PI3K) pathway in a wide range of tumors has made PI3K a consensus target to inhibit as illustrated by more than 15 inhibitors now in …
Number of citations: 53 pubs.acs.org
DCC Lim - 2008 - search.proquest.com
Ketones and thioesters undergo soft enolization and acylation on treatment with MgBr 2· OEt 2, i-Pr 2 NEt and various acylating agents to give 1, 3-diketones and β-keto thioesters, …
Number of citations: 0 search.proquest.com

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